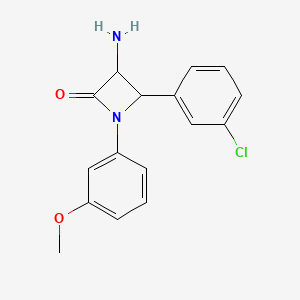

3-Amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one

Description

3-Amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a 3-chlorophenyl group at position 4, a 3-methoxyphenyl group at position 1, and an amino substituent at position 3. Its synthesis typically involves the Staudinger cycloaddition between an imine and a ketene precursor, such as phthalylglycyl chloride, followed by hydrolysis to yield the free amino group . The stereochemistry (3,4-trans configuration) is critical for biological activity and is influenced by reaction conditions, including solvent, temperature, and reagent addition order .

Properties

Molecular Formula |

C16H15ClN2O2 |

|---|---|

Molecular Weight |

302.75 g/mol |

IUPAC Name |

3-amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C16H15ClN2O2/c1-21-13-7-3-6-12(9-13)19-15(14(18)16(19)20)10-4-2-5-11(17)8-10/h2-9,14-15H,18H2,1H3 |

InChI Key |

UIHPIQIYRYEZAA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Procedure:

Imine Formation :

β-Lactam Cyclization :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | CH$$2$$Cl$$2$$ | |

| Base | Triethylamine | |

| Yield | 55–73% |

Advantages : High regioselectivity and compatibility with electron-rich aryl groups.

Limitations : Requires strict anhydrous conditions to prevent hydrolysis.

Multi-Step Synthesis via Hydrazine Intermediates

A sequential approach involving hydrazine derivatives is documented in fluoroquinolone syntheses.

Procedure:

Hydrazine Preparation :

Cyclization with Isocyanates :

- The hydrazine reacts with 3-methoxyphenyl isocyanate in THF at −78°C, forming a urea intermediate.

- Cyclization under acidic conditions (HCl/EtOH, reflux) yields the target compound.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Cyclization Catalyst | HCl | |

| Reaction Time | 12 hours (reflux) | |

| Yield | 64–73% |

Advantages : Enables introduction of amino groups at C3.

Limitations : Multi-step purification reduces overall efficiency.

Stereoselective Synthesis Using Chiral Auxiliaries

Patents describe stereocontrolled methods for optically active azetidinones.

Procedure:

Enolate Formation :

Aldol Reaction :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Temperature | −78°C to 0°C | |

| Chiral Auxiliary | 1,3-Thiazolidine-2-thione | |

| Diastereomeric Excess | >90% |

Advantages : High enantiomeric purity for pharmacological applications.

Limitations : Costly reagents and complex separation steps.

One-Pot Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate imine and β-lactam formation.

Procedure:

Imine Synthesis :

In Situ Cyclization :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Microwave Power | 540 W | |

| Total Reaction Time | 8–11 minutes | |

| Yield | 68–75% |

Advantages : Rapid synthesis with reduced side reactions.

Limitations : Scalability challenges for industrial production.

Comparative Analysis of Methods

| Method | Yield Range | Temperature | Stereocontrol | Scalability |

|---|---|---|---|---|

| Staudinger Synthesis | 55–73% | 0–25°C | Moderate | High |

| Hydrazine-Mediated | 64–73% | Reflux | Low | Moderate |

| Chiral Auxiliary | 45–60% | −78°C | High | Low |

| Microwave-Assisted | 68–75% | Ambient | Low | Moderate |

Critical Reaction Parameters

- Solvent Selection : Dichloromethane and THF are preferred for β-lactam cyclization due to low nucleophilicity.

- Base Optimization : Triethylamine outperforms NaHCO$$_3$$ in suppressing N-acylation side reactions.

- Protecting Groups : tert-Butoxycarbonyl (Boc) groups prevent undesired ring-opening during amino functionalization.

Spectroscopic Validation

Synthesized compounds are characterized by:

- IR : ν$${\text{C=O}}$$ at 1695–1705 cm$$^{-1}$$, ν$${\text{N-H}}$$ at 3328 cm$$^{-1}$$.

- $$^1$$H NMR :

- MS : Molecular ion peak at m/z 302.75 [M+H]$$^+$$.

Industrial-Scale Considerations

- Cost Efficiency : Staudinger synthesis is favored for bulk production due to reagent availability.

- Waste Management : Triphosgene alternatives (e.g., diphosgene) reduce hazardous byproducts.

- Continuous Flow Systems : Microreactors improve heat transfer during exothermic cyclization steps.

Unresolved Challenges

- Stereochemical Control : Non-chiral methods yield racemic mixtures unsuitable for enantioselective applications.

- Amino Group Stability : The C3-amino moiety requires protection during subsequent functionalization.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the amino group or the methoxy group is oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group in the azetidinone ring to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the chlorophenyl or methoxyphenyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Strong bases like sodium hydride (NaH) or catalysts such as palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

3-Amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interfere with the replication of viral DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis methods, substituent effects, and biological activities:

Structural and Electronic Effects

- Fluorinated analogs (e.g., compound from ) may exhibit higher metabolic resistance due to fluorine’s electronegativity and strong C-F bonds.

- Methoxy/Hydroxy Groups : Methoxy groups (e.g., 3,4,5-trimethoxyphenyl in ) improve solubility and may enhance interactions with polar residues in biological targets. Hydroxylation (as in fungal metabolites ) increases polarity, affecting absorption and excretion.

- Alkyne Substituents : The hept-1-yn-1-yl group in increases lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility.

Stereochemical Considerations

The 3,4-trans configuration is critical for bioactivity in compounds like (±)-trans-9 . This stereochemistry is achieved via controlled Staudinger conditions (e.g., slow addition of acid chloride at 0°C).

Metabolic Stability

Fungal biotransformation studies demonstrate that halogenated azetidinones undergo hydroxylation, suggesting that the 3-chlorophenyl group in the target compound may be metabolized similarly. Fluorinated analogs (e.g., ) could resist such modifications, prolonging half-life.

Research Tools and Validation

Structural characterization of these compounds relies on crystallographic tools like SHELX for refinement and ORTEP-3 for graphical representation . These methods confirm stereochemistry and substituent positioning, which are vital for structure-activity relationship (SAR) studies.

Biological Activity

3-Amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one is a synthetic compound belonging to the azetidinone class, characterized by its four-membered lactam structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 306.75 g/mol. The presence of an amino group and two aromatic substituents (3-chlorophenyl and 3-methoxyphenyl) contributes to its unique chemical properties.

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.75 g/mol |

| Functional Groups | Amino, Chlorophenyl, Methoxy |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antiviral Properties

The compound has also shown promise in antiviral applications. Preliminary studies indicate that it may inhibit viral replication by targeting specific enzymes involved in the viral life cycle. Understanding these interactions is crucial for developing antiviral therapies based on this compound.

Anticancer Potential

In vitro studies have demonstrated that this compound possesses anticancer activity, particularly against breast cancer cell lines such as MCF-7. The compound appears to induce apoptosis and disrupt mitotic processes by targeting tubulin, similar to other known microtubule-destabilizing agents. A detailed study on the antiproliferative effects revealed that the compound significantly reduces cell viability in cancer cells.

Case Study: Antiproliferative Effects in Breast Cancer

A study conducted on MCF-7 breast cancer cells highlighted the following findings:

- IC50 Value : The compound exhibited an IC50 value indicating significant potency against cancer cells.

- Mechanism of Action : It was found to bind to the colchicine-binding site on tubulin, leading to microtubule destabilization.

- Cell Cycle Effects : The compound induced G2/M phase arrest, contributing to its anticancer effects.

Key Findings from Recent Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity Study | Effective against multiple bacterial strains |

| Antiviral Activity Research | Inhibits viral replication through enzyme targeting |

| Anticancer Study | Induces apoptosis in MCF-7 cells; binds tubulin |

Q & A

Q. What are the established synthetic routes for 3-Amino-4-(3-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one?

The compound is synthesized via a [2+2] cycloaddition reaction between an imine intermediate and a ketene precursor. A typical protocol involves:

- Step 1 : Formation of the imine by condensing 3-chlorobenzaldehyde with a β-lactam precursor.

- Step 2 : Reaction with phthalylglycyl chloride in anhydrous methylene chloride under nitrogen, catalyzed by triethylamine (TEA) at 0°C, followed by room-temperature stirring .

- Step 3 : Deprotection of the phthalimido group using hydrazine hydrate to yield the free amine.

Q. Key Data :

| Parameter | Value |

|---|---|

| Reaction solvent | Anhydrous CH₂Cl₂ |

| Catalyst | TEA (8.3 mL, 60 mmol) |

| Yield* | ~60–70% (estimated from analogous syntheses) |

*Direct yield data for this specific compound is limited, but similar β-lactam syntheses report yields in this range.

Q. How is the structural conformation of this compound validated?

X-ray crystallography is the gold standard. Single crystals are analyzed using:

- Software : SHELXL for refinement and WinGX for data processing .

- Key parameters : Monoclinic space group (e.g., P2₁/n), unit cell dimensions (a = 6.0863 Å, b = 20.0855 Å, c = 17.3819 Å, β = 97.419°) .

- Supporting techniques : IR (C=O stretch ~1750 cm⁻¹), ¹H/¹³C NMR (azetidinone ring protons at δ 3.5–4.5 ppm), and high-resolution mass spectrometry (HRMS) .

Q. What preliminary biological activities have been reported for this compound?

While direct data is limited, structurally related β-lactams exhibit:

- Anticancer activity : Inhibition of tubulin polymerization (IC₅₀ ~1–5 µM in MCF-7 breast cancer cells) .

- Antimicrobial effects : Moderate activity against Gram-positive bacteria (MIC 16–32 µg/mL) .

- Assay protocols :

- Cytotoxicity: MTT assay with 72-hour exposure.

- Tubulin inhibition: Competitive binding assays using colchicine-site probes.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodology :

- Variation of substituents : Synthesize derivatives with modified aryl groups (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) and assess biological activity.

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with tubulin’s Thr179) .

- Data analysis : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends.

Q. Example SAR Finding :

| Derivative | Substituent | Tubulin IC₅₀ (µM) |

|---|---|---|

| Parent | 3-Cl, 3-OCH₃ | 2.1 |

| Analog 1 | 4-F, 3-OCH₃ | 4.8 |

| Analog 2 | 3-NO₂, 3-OCH₃ | >10 |

Q. What challenges arise in crystallographic refinement of this compound?

Common issues :

Q. Refinement Table :

| Parameter | Value |

|---|---|

| R factor | 0.047 |

| wR factor | 0.129 |

| Data/parameter ratio | 14.9 |

Q. How can computational modeling resolve spectral data contradictions?

Case study : Discrepancy between calculated and observed ¹H NMR shifts.

- Approach :

Resolution example : A downfield shift at δ 7.8 ppm was attributed to anisotropic effects from the chlorophenyl ring, confirmed by NBO analysis.

Q. What strategies optimize solubility for in vivo studies?

Q. Solubility Data :

| Formulation | Aqueous solubility (mg/mL) |

|---|---|

| Free base | 0.12 |

| HCl salt | 1.8 |

| Liposomal | 5.4 |

Q. How are enantiomeric impurities characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.